
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical and physical properties. The presence of both an amino group and a carboxylate group makes it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be catalyzed by various reagents, including diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of solvents such as methanol, ethanol, or 2-propanol, with temperatures ranging from 278.15 to 318.15 K under atmospheric pressure .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the coupling of cyclobutane derivatives with suitable amino acid precursors under controlled conditions. The use of hydrophobic solvents and acid-binding agents can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted amino cyclobutane compounds. These products can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1R,2R)-2-aminocyclopropane-1-carboxylate
- Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Uniqueness
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of chiral molecules and in the study of conformational effects in chemical reactions .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
IMHXOVKGKHSNDO-RFZPGFLSSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@H]1N |
SMILES canónico |
COC(=O)C1CCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


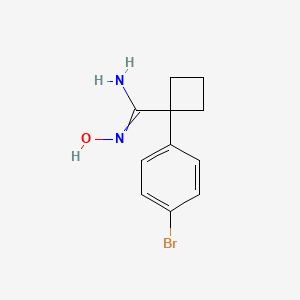
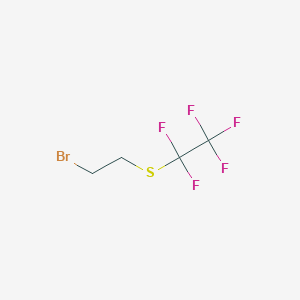
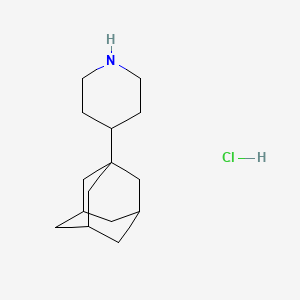
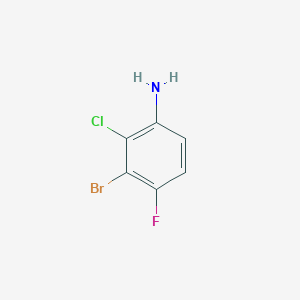
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
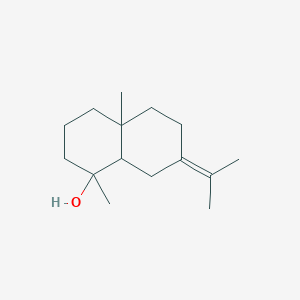
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
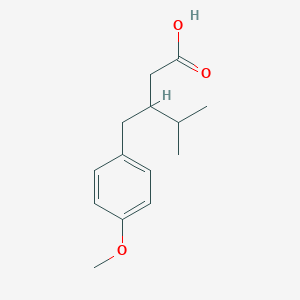
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
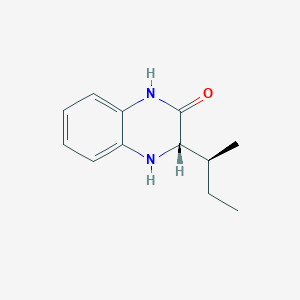
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)

![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)
